
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine is an organic compound characterized by the presence of a dithiolan ring and a pentyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine typically involves the reaction of 4-pentylphenylamine with carbon disulfide and an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dithiolan ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-(4-Pentylphenyl)-1,3-dithiolan-2-imine involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially affecting their function. The phenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(4-Pentylphenyl)-1,3-dithiolan-2-imine can be compared with other similar compounds, such as:
4-Pentylphenyl 4-Methylbenzoate: A nematic liquid crystal used in optical electronic applications.
4-n-Pentylphenylacetylene: Used as a pharmaceutical intermediate
The uniqueness of this compound lies in its dithiolan ring, which imparts distinct chemical and biological properties compared to other compounds with similar phenyl groups.
Properties
CAS No. |
112523-66-7 |
|---|---|
Molecular Formula |
C14H19NS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(4-pentylphenyl)-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C14H19NS2/c1-2-3-4-5-12-6-8-13(9-7-12)15-14-16-10-11-17-14/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
XXIPSKCCZDJCNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)N=C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


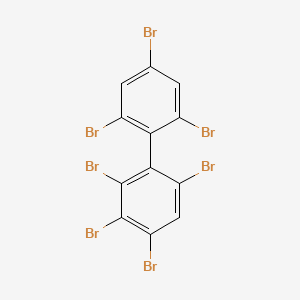


![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
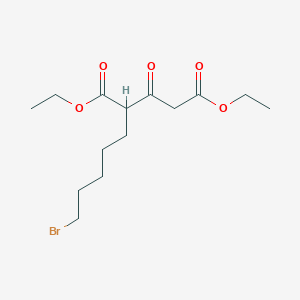
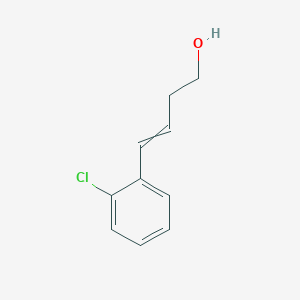
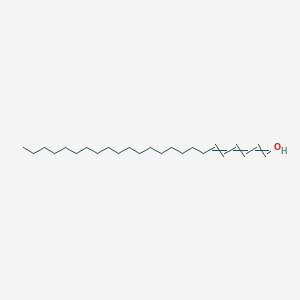
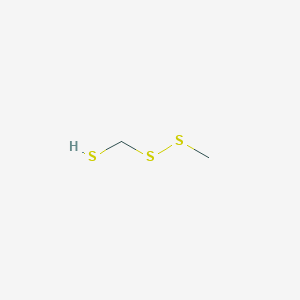
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)
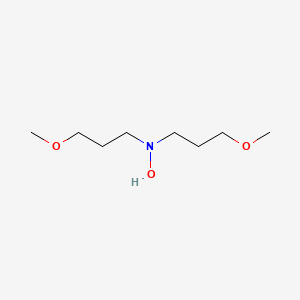

![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)

